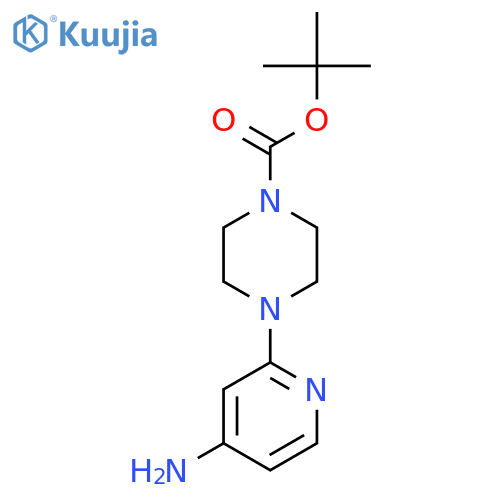

Cas no 1206247-69-9 (Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate)

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate

- Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate

-

- インチ: 1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3,(H2,15,16)

- InChIKey: APHXZTMJZUFEIV-UHFFFAOYSA-N

- SMILES: O(C(N1CCN(C2C=C(C=CN=2)N)CC1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 20

- 回転可能化学結合数: 3

- 複雑さ: 335

- トポロジー分子極性表面積: 71.7

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-0432-0.5g |

tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95%+ | 0.5g |

$505.0 | 2023-09-07 | |

| Enamine | EN300-264984-2.5g |

tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95.0% | 2.5g |

$1147.0 | 2025-02-20 | |

| Life Chemicals | F1907-0432-2.5g |

tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95%+ | 2.5g |

$1064.0 | 2023-09-07 | |

| A2B Chem LLC | AW46984-1g |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 1g |

$650.00 | 2024-04-20 | |

| Aaron | AR01C6MS-1g |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 1g |

$828.00 | 2025-02-11 | |

| Aaron | AR01C6MS-2.5g |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 2.5g |

$1603.00 | 2025-02-11 | |

| 1PlusChem | 1P01C6EG-50mg |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 50mg |

$202.00 | 2023-12-26 | |

| 1PlusChem | 1P01C6EG-500mg |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 500mg |

$627.00 | 2023-12-26 | |

| 1PlusChem | 1P01C6EG-1g |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 1g |

$784.00 | 2023-12-26 | |

| Aaron | AR01C6MS-250mg |

4-(4-aminopyridin-2-yl)piperazine-1-carboxylate |

1206247-69-9 | 95% | 250mg |

$372.00 | 2025-02-11 |

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate 関連文献

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylateに関する追加情報

Professional Introduction to Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No: 1206247-69-9)

Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, with the CAS number 1206247-69-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structure of this molecule incorporates a tert-butyl group and an amino-pyridine moiety, which contribute to its unique chemical properties and reactivity.

The synthesis of Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate involves a series of well-defined chemical reactions that highlight the importance of precision and control in organic synthesis. The introduction of the tert-butyl group at the piperazine ring enhances the lipophilicity of the molecule, making it more suitable for membrane penetration and interaction with biological targets. On the other hand, the 4-aminopyridin-2-yl group introduces a basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions, further influencing its pharmacological profile.

In recent years, there has been growing interest in piperazine derivatives due to their role as key intermediates in the development of various therapeutic agents. The compound Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate has been explored in several research studies for its potential applications in treating neurological disorders, such as depression and schizophrenia. Its ability to modulate neurotransmitter systems makes it a promising candidate for further investigation.

One of the most intriguing aspects of Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate is its interaction with specific enzymes and receptors in the central nervous system. Studies have shown that this compound can interact with dopamine and serotonin receptors, which are crucial for regulating mood and cognitive functions. The presence of the amino-pyridine group enhances its binding affinity to these receptors, making it a potent modulator of neurotransmitter activity.

The pharmaceutical industry has been particularly interested in developing novel compounds that can effectively target neurological disorders without causing significant side effects. Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate has shown promise in preclinical studies as a potential treatment for conditions like depression and anxiety. Its unique structural features allow it to interact selectively with specific biological targets, minimizing off-target effects.

Recent advancements in computational chemistry have also contributed to a better understanding of the pharmacological properties of Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate. Molecular docking studies have been conducted to predict how this compound interacts with various enzymes and receptors. These studies have provided valuable insights into its mechanism of action and have helped identify potential modifications that could enhance its efficacy and safety profile.

In addition to its applications in neurological disorders, Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate has been explored for its potential role in other therapeutic areas. For instance, it has been investigated as a precursor in the synthesis of more complex molecules that target different disease pathways. Its versatility makes it a valuable building block for drug discovery programs.

The synthesis of Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate also highlights the importance of green chemistry principles in pharmaceutical development. Researchers have focused on optimizing synthetic routes to minimize waste and improve yield while maintaining high purity standards. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

As research continues to uncover new applications for Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate, it is likely that this compound will play an increasingly important role in drug development. Its unique structural features and biological activities make it a versatile tool for researchers studying neurological disorders and other diseases. With further investigation and optimization, this compound has the potential to contribute significantly to future therapeutic advancements.

1206247-69-9 (Tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate) Related Products

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)

- 1396809-90-7(3-chloro-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}benzene-1-sulfonamide)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)

- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)

- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)

- 1442691-18-0(7-methylquinoline-8-carbaldehyde)

- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)